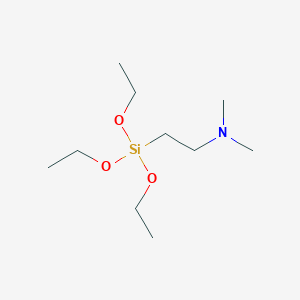![molecular formula C20H27NOS B14482647 2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol CAS No. 65362-93-8](/img/structure/B14482647.png)
2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol is an organic compound known for its unique structural features and significant applications in various fields. This compound is characterized by the presence of tert-butyl groups, a pyridine ring, and a phenolic hydroxyl group, making it a versatile molecule in both synthetic and applied chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol typically involves the condensation reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-hydrazinylpyridine. This reaction is carried out in methanol under reflux conditions for about 3 hours, with a catalytic amount of glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves similar condensation reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product.
化学反应分析
Types of Reactions
2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, reduced pyridine derivatives, and various substituted phenolic compounds.
科学研究应用
2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol involves its ability to donate hydrogen atoms from the phenolic hydroxyl group, thereby neutralizing free radicals and preventing oxidative damage. The compound’s molecular targets include reactive oxygen species and other free radicals, which it neutralizes through redox reactions .
相似化合物的比较
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in similar applications.
2,6-Di-tert-butyl-4-methylphenol: Also an antioxidant, commonly used in food preservation and polymer stabilization.
2,4,6-Tri-tert-butylphenol: Used as a stabilizer in fuels and lubricants.
Uniqueness
2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol is unique due to the presence of the pyridine ring and the sulfanyl group, which enhance its reactivity and potential applications in coordination chemistry and biological systems. The combination of these functional groups provides a distinct advantage in terms of versatility and effectiveness in various applications.
属性
CAS 编号 |
65362-93-8 |
|---|---|
分子式 |
C20H27NOS |
分子量 |
329.5 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-(pyridin-2-ylsulfanylmethyl)phenol |
InChI |
InChI=1S/C20H27NOS/c1-19(2,3)15-11-14(12-16(18(15)22)20(4,5)6)13-23-17-9-7-8-10-21-17/h7-12,22H,13H2,1-6H3 |
InChI 键 |
GZPJBMLCUFUKJQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CSC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)
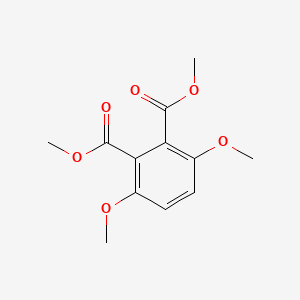
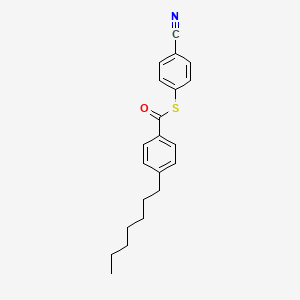


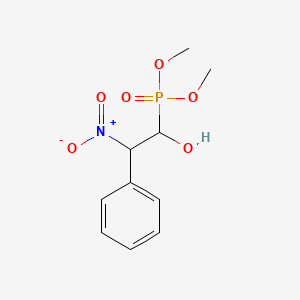
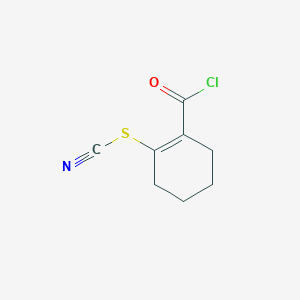

![4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol](/img/structure/B14482609.png)


